Levoglucosan

Catalog No.
S610352
CAS No.
498-07-7
M.F
C6H10O5
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levoglucosan

CAS Number

498-07-7

Product Name

Levoglucosan

IUPAC Name

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

TWNIBLMWSKIRAT-VFUOTHLCSA-N

SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Solubility

62.3 mg/mL

Synonyms

1,6-Anhydro-D-glucose; Levoglucosan; 1,6-Anhydro-D-glucopyranoside; 1,6-Anhydroglucose; Leucoglucosan; NSC 46243;

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O

Understanding Biomass Pyrolysis:

Levoglucosan is a key intermediate product released during biomass pyrolysis, the thermochemical process of converting organic matter into fuels and other products. Studying its thermal decomposition helps scientists understand the underlying mechanisms of this process. Researchers use density functional theory (DFT), a computational method based on quantum mechanics, to investigate the breakdown of levoglucosan. This helps predict the pathways for producing various gases like carbon monoxide (CO), carbon dioxide (CO2), and acetaldehyde during pyrolysis. (Source: Quantitative study of the pyrolysis of levoglucosan to generate small molecular gases)

Improving Biofuel Production:

Cellulose, a major component of plant cell walls, is considered a promising source of renewable biofuels. However, extracting fermentable sugars from cellulose (saccharification) remains a challenge. Scientists are exploring the potential of microbial conversion of levoglucosan as an alternative approach. Fungal enzymes known as levoglucosan kinases can convert levoglucosan into glucose, a readily fermentable sugar, potentially leading to a more efficient biofuel production process. (Source: Conversion of levoglucosan into glucose by the coordination of four enzymes through oxidation, elimination, hydration, and reduction: )

Synthesis of Bioactive Materials:

Aside from its role in biofuels, levoglucosan shows promise as a starting material for synthesizing novel biomaterials. Its ring-opening polymerization can lead to the production of stereoregular polysaccharides with various biological activities. These customized sugars hold potential applications in the development of anti-HIV drugs and biocompatible materials for medical use. Research on levoglucosan degradation pathways is believed to contribute to the efficient synthesis of these valuable biomaterials. (Source: Conversion of levoglucosan into glucose by the coordination of four enzymes through oxidation, elimination, hydration, and reduction: )

Levoglucosan, scientifically known as 1,6-anhydro-β-D-glucopyranose, is an organic compound with the molecular formula C₆H₁₀O₅. It is a six-carbon sugar formed primarily through the pyrolysis of cellulose and other carbohydrates, such as starch. During this thermal decomposition process, levoglucosan serves as a significant product and has been identified as a reliable tracer for biomass burning due to its strong correlation with particulate matter emitted from such fires . Its structure consists of a six-membered ring with an anhydro linkage, which contributes to its unique chemical properties and reactivity.

, particularly during its pyrolysis and subsequent transformations. Key reactions include:

  • Hydrolysis: Levoglucosan can be hydrolyzed to yield glucose, making it a potential precursor for fermentable sugars .
  • Esterification: This compound can undergo esterification reactions when treated with acids, leading to the formation of anhydro-disaccharides and other derivatives .
  • Dehydration: Under certain conditions, levoglucosan can lose water to form more complex structures or smaller organic molecules like formic acid and glycolic acid .

These reactions highlight levoglucosan's versatility as a platform molecule in organic synthesis.

Levoglucosan exhibits notable biological activity, particularly in its potential as a substrate for microbial fermentation. It can be metabolized by certain microorganisms to produce biofuels and other valuable chemicals. The hydrolysis of levoglucosan to glucose allows it to enter various metabolic pathways in bacteria and yeast, facilitating the production of ethanol and other bioproducts . Additionally, it has been studied for its role in atmospheric chemistry, where it contributes to the formation of secondary organic aerosols upon oxidation.

Levoglucosan is primarily synthesized through the pyrolysis of cellulose and lignocellulosic biomass. The process generally involves heating these materials at temperatures between 300 °C and 450 °C, where cellulose undergoes thermal degradation to yield levoglucosan along with other products . Alternative synthesis methods include:

  • Chemical Catalysis: Utilizing catalysts during pyrolysis can enhance levoglucosan yield and selectivity.
  • Continuous Flow Processes: Recent advancements have introduced continuous flow techniques for synthesizing derivatives from levoglucosan, improving efficiency and product yield .

Levoglucosan finds applications in various fields:

  • Biomass Burning Tracer: It is widely used in atmospheric studies to trace biomass burning events due to its stability and detectability in smoke samples .
  • Chemical Platform: Levoglucosan serves as a precursor for synthesizing high-value chemicals such as levoglucosenone and 5-hydroxymethylfurfural through catalytic processes .
  • Biotechnology: Its fermentable nature makes it suitable for producing biofuels and biochemicals via microbial fermentation pathways.

Research indicates that levoglucosan interacts with various environmental factors that influence its stability and reactivity. Studies have shown that it can degrade into smaller organic compounds under certain conditions, affecting its quantification in atmospheric studies . Additionally, interaction with hydroxyl radicals has been studied to understand its oxidation mechanisms in the atmosphere . Such interactions are crucial for assessing its role in air quality and climate change.

Levoglucosan shares structural similarities with several other compounds derived from carbohydrates. Here are some notable comparisons:

Compound NameStructure TypeKey Characteristics
CellobiosanDisaccharideFormed from cellulose; less volatile than levoglucosan.
GlucoseMonosaccharidePrimary product from hydrolysis of levoglucosan; more reactive.
LevoglucosenoneAnhydro sugarDerived from levoglucosan; valuable chemical platform.
5-HydroxymethylfurfuralFuran derivativeCan be synthesized from levoglucosan; used in food chemistry.

Levoglucosan's uniqueness lies in its specific formation during cellulose pyrolysis, making it a critical marker for biomass burning while also serving as a versatile platform molecule for further chemical transformations. Its stability under atmospheric conditions further enhances its utility as an environmental tracer compared to other similar compounds.

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

162.05282342 g/mol

Monoisotopic Mass

162.05282342 g/mol

Heavy Atom Count

11

Appearance

Powder

Melting Point

183 °C

UNII

5132N17FSD

Related CAS

26099-49-0

Other CAS

498-07-7

Wikipedia

Levoglucosan

Dates

Modify: 2023-09-14

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